molecular formula C23H26N4O3 B2542865 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-25-1

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2542865
CAS No.: 894019-25-1
M. Wt: 406.486
InChI Key: KGRWVWHXUHDPTG-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves the coupling of the indole and pyrrolidinone intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
  • 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which may confer specific chemical and biological properties not observed in similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-30-19-9-7-18(8-10-19)27-15-17(13-22(27)28)26-23(29)24-12-11-16-14-25-21-6-4-3-5-20(16)21/h3-10,14,17,25H,2,11-13,15H2,1H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWVWHXUHDPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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